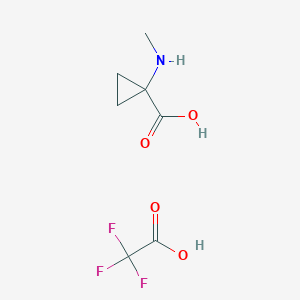

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid

Description

The trifluoroacetic acid (TFA) component likely forms a salt or co-crystal with the parent compound, enhancing solubility and stability, a common strategy in pharmaceutical chemistry . This compound’s rigid cyclopropane ring and functional groups make it valuable in drug discovery, particularly for targeting enzymes or receptors requiring conformational rigidity .

Properties

IUPAC Name |

1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDFBAARAICMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Trifluoroacetylation: Finally, the trifluoroacetic acid moiety is added by reacting the compound with trifluoroacetic anhydride.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the trifluoroacetic acid group and the formation of the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Mechanism of Action

This compound primarily targets the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. By blocking the binding of glycine to this receptor, it can modulate excitatory neurotransmission, which is crucial in various neurological processes. This interaction has implications for conditions such as schizophrenia and neurodegenerative diseases.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. The presence of the methylamino group along with the trifluoroacetic acid moiety enhances its biological activity, potentially leading to apoptosis in cancer cells or inhibition of tumor growth pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and interaction with microbial membranes, making it a candidate for further exploration in antimicrobial drug development.

Agricultural Chemistry

Plant Growth Regulation

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid plays a role in the biosynthesis of ethylene, a critical plant hormone involved in growth regulation. Its application can enhance plant growth and stress tolerance by promoting the secretion of pollen tube chemoattractants, which are vital for fertilization.

Soil Microbial Activity

The compound is utilized by soil microorganisms as a nitrogen and carbon source. This property can be leveraged to improve soil health and fertility, thereby enhancing crop yields.

Material Science

Polymer Development

The unique properties of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid make it a candidate for developing advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

Analytical Chemistry

Standardization in Analytical Methods

This compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its distinct chemical properties facilitate accurate measurements in research settings.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| NMDA Receptor Modulation | Demonstrated effective blockage of glycine binding in vitro. | Potential therapeutic applications for neurological disorders. |

| Anticancer Activity | Exhibited significant antiproliferative effects on cancer cell lines with IC50 values indicating potency. | Promising lead for new anticancer agents. |

| Ethylene Biosynthesis | Enhanced gene expression related to ACC-deaminases when applied to soil samples. | Improved plant growth and stress resilience observed. |

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may bind to enzyme active sites, modulating their activity and affecting metabolic processes. Additionally, the compound’s structural features allow it to interact with nucleic acids, proteins, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and physical properties of the target compound with analogous cyclopropane derivatives:

Key Differences and Implications

- Substituent Effects: Methylamino vs. Ethyl/Cyano: The methylamino group in the target compound enables hydrogen bonding, enhancing interactions with biological targets compared to the hydrophobic ethyl group or electron-withdrawing cyano group . TFA Counterion: Unlike hydrochloride salts (e.g., 1-(methylamino)cyclopropanecarboxylic acid hydrochloride, CAS 99324-91-1), the TFA salt improves solubility in organic solvents, facilitating formulation in drug delivery systems .

Synthetic Accessibility :

- Ethyl trifluoroacetate is used in high-yield syntheses (e.g., 99% yield for ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate), suggesting TFA derivatives are synthetically tractable .

- In contrast, amide derivatives (e.g., 2,2-dimethylcyclopropanecarboxamide) require milder conditions due to hydrolytic sensitivity .

- Biological Relevance: Trifluoromethylpyridyl derivatives (e.g., CAS 1060811-01-9) exhibit enhanced bioavailability compared to non-fluorinated analogs, highlighting the role of fluorine in pharmacokinetics . The target compound’s methylamino group may mimic natural amino acids, making it a candidate for protease inhibitors or receptor agonists .

Biological Activity

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid, often referred to as a cyclopropane derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural properties and the implications they have in pharmacology and biochemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid

- Molecular Formula : CHFNO

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The trifluoroacetic acid moiety contributes to its solubility and stability in various biological assays.

The biological activity of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid primarily revolves around its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain pyridoxal-phosphate dependent enzymes, which are crucial in various metabolic pathways. This inhibition can lead to significant effects on cellular metabolism and signaling pathways, making it a candidate for further therapeutic exploration.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid significantly inhibited the activity of specific enzymes involved in inflammatory pathways, leading to reduced levels of inflammatory markers in cell cultures.

- Antitumor Efficacy : In another study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Neuroprotection : Research on neuronal cell models showed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under neurotoxic conditions.

Data Tables

Synthesis Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:

- Cyclopropanation Reaction : Starting materials are reacted under controlled conditions to form the cyclopropane structure.

- Amine Addition : Methylamine is introduced to form the methylamino group.

- Trifluoroacetylation : The final step involves the introduction of the trifluoroacetic acid moiety to enhance solubility and biological activity.

Q & A

Q. What are the key considerations for synthesizing 1-(methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid?

Synthesis requires careful selection of cyclopropane ring-forming reactions and protection/deprotection strategies for the methylamino and carboxylic acid groups. For example, cyclopropanation via ACE-Cl (1-chloroethyl chloroformate) with potassium carbonate in dichloroethane (DCE) under reflux conditions is a common method for analogous compounds . Trifluoroacetic acid (TFA) is often introduced during purification or as a counterion in salt formation. Ensure inert atmosphere conditions to prevent oxidation of sensitive functional groups.

Q. How can the purity of this compound be validated in academic research?

Analytical techniques include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : Focus on resolving cyclopropane ring protons (δ ~1.5–2.5 ppm) and TFA signals (δ ~11.5 ppm for carboxylic proton, δ ~116–117 ppm for CF₃ in ¹⁹F NMR) .

- Elemental Analysis : Verify C, H, N, and F content.

Note: TFA’s strong acidity and volatility can interfere with analysis; lyophilization or rotary evaporation under reduced pressure is recommended for removal .

Q. What stability challenges are associated with this compound?

The cyclopropane ring is strain-sensitive and prone to ring-opening under acidic or high-temperature conditions. TFA’s hygroscopic nature may also introduce water, accelerating degradation. Store at –20°C in anhydrous solvents (e.g., DMSO or acetonitrile) with desiccants . Stability studies under varying pH (4–9) and temperature (4–37°C) are critical for experimental reproducibility.

Advanced Research Questions

Q. How can conflicting NMR data for TFA-containing compounds be resolved?

TFA’s trifluoromethyl group causes splitting in ¹H and ¹³C NMR, while its strong acidity broadens signals. To mitigate:

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?

- Analog Synthesis : Replace the methylamino group with ethylamino or aryl substituents using reductive amination (NaBH(OAc)₃ with aldehydes) .

- Biological Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities of analogs.

- Computational Modeling : Perform DFT calculations to correlate cyclopropane ring strain with bioactivity .

Q. How should researchers address discrepancies in kinetic data for cyclopropane derivatives?

Contradictions may arise from solvent polarity effects or TFA’s role as a catalyst/impurity. To troubleshoot:

- Replicate experiments in TFA-free conditions (e.g., using HCl or H₂SO₄).

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Compare results with structurally similar compounds like 3-phenylcyclopropane-1-carboxylic acid to isolate variables .

Methodological Notes

- Synthesis Optimization : Use K₂CO₃ as a base in DCE to minimize side reactions during cyclopropanation .

- TFA Removal : Employ scavenger resins (e.g., polymer-bound trisamine) post-synthesis to eliminate residual TFA .

- Data Validation : Cross-reference NMR assignments with the Analytical and Bioanalytical Chemistry NMR challenge datasets to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.